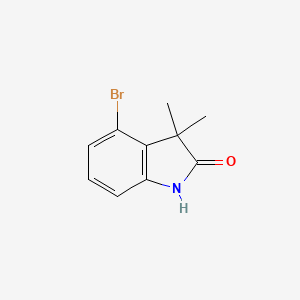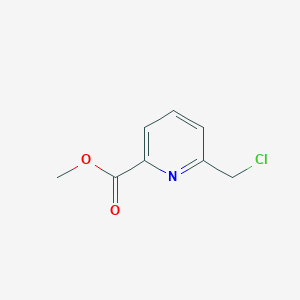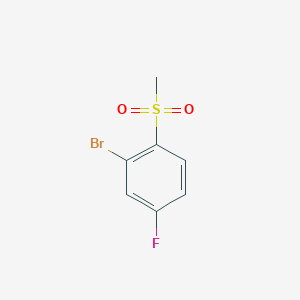
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Übersicht
Beschreibung
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is a chemical compound with the molecular formula C7H6BrFO2S . It has a molecular weight of 253.09 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene consists of a benzene ring substituted with bromo, fluoro, and methylsulfonyl groups . The InChI code for this compound is 1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is a solid at room temperature . It has a molecular weight of 253.09 . The compound should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorophore Development
A novel architecture for green fluorophores based on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene has been established. This compound, with its effective push-pull system supported by intramolecular hydrogen bonding, demonstrates high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent. Its quantum yields are Φ=0.67 with a Stokes shift of 140 nm in water, marking a significant departure from traditional flat and rigid molecular designs for green fluorophores comprising a single benzene ring (Beppu et al., 2015).
Chemical Synthesis
In the realm of chemical synthesis, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) has been developed as a new fluorosulfonylation reagent. This reagent, with its three addressable handles (vinyl, bromide, and sulfonyl fluoride), functions as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides provides a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).
Solubility Studies
The solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been experimentally determined, showing that its solubility decreases in the order of chloroform > acetone > ethyl acetate > toluene > ethanol across temperatures from 288.40 to 331.50 K. The experimental data were well-correlated using the modified Apelblat equation, with average relative deviations of less than 2.92% (Qian, Wang, & Chen, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-1-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSRQQAHADUCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682093 | |
| Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene | |
CAS RN |
1039744-23-4 | |
| Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

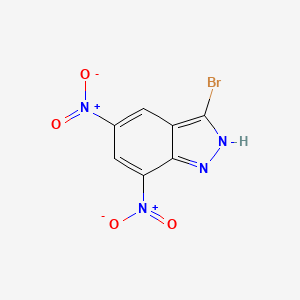


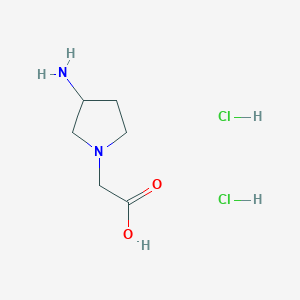

amine](/img/structure/B1523592.png)
